Donepezil O-Benzyl Enol Ether
Description
Contextualization of Donepezil O-Benzyl Enol Ether as a Synthetic Intermediate
This compound, chemically known as 1-benzyl-4-((3-(benzyloxy)-5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine, is primarily recognized as a process-related impurity in the synthesis of Donepezil. nih.govalentris.orgcleanchemlab.com Its formation can occur during the classical synthesis of Donepezil, which typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzylpiperidine-4-carboxaldehyde. newdrugapprovals.org While often considered an impurity to be minimized, its characterization is crucial for ensuring the purity of the final drug product. researchgate.netfrontiersin.org
Beyond its role as an impurity, the intentional synthesis of benzyl (B1604629) enol ethers and their application in the preparation of complex molecules, including Donepezil, has been a subject of research. researchgate.net This suggests a potential dual role for this compound, not only as a byproduct but also as a potential, albeit less conventional, synthetic intermediate. In this context, it represents a branch point in the synthetic pathway, where its controlled formation and subsequent conversion could offer an alternative route to the final Donepezil structure.
Significance of Enol Ethers in Indanone-Based Chemical Scaffolds
The indanone moiety is a core structural feature of Donepezil and numerous other biologically active compounds. tandfonline.combeilstein-journals.org Enol ethers, in general, are versatile functional groups in organic synthesis, and their presence within an indanone-based scaffold, such as in this compound, imparts specific reactivity.
Benzyl enol ethers can serve as protecting groups for the ketone functionality of the indanone core. organic-chemistry.orguwindsor.ca The benzyl group can be selectively introduced to protect the enolizable ketone, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. Subsequently, the benzyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the ketone. organic-chemistry.org This strategy of protection and deprotection is a cornerstone of complex molecule synthesis.
Furthermore, the enol ether functionality itself can direct further chemical transformations. The electron-rich double bond of the enol ether can participate in various reactions, allowing for the introduction of additional functional groups or the construction of new ring systems. Research on silyl (B83357) enol ethers derived from indanones, for instance, has demonstrated their utility as building blocks for preparing a variety of substituted indanone derivatives. nih.gov
Properties
Molecular Formula |
C₃₁H₃₅NO₃ |
|---|---|
Molecular Weight |
469.61 |
Synonyms |
1-Benzyl-4-((3-(benzyloxy)-5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine; Donepezil Impurity C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Donepezil O Benzyl Enol Ether
Hydrolysis and Tautomerization Pathways
The stability and reactivity of the indanone moiety in Donepezil are intrinsically linked to the equilibrium between its keto and enol forms. The O-benzyl enol ether derivative effectively "locks" the molecule in its enol configuration, providing a stable platform to study its chemical behavior and the pathways by which it reverts to the parent ketone.
Investigation of Enol-Keto Tautomerism in Indanone Systems via Donepezil O-Benzyl Enol Ether Analogs
The core structure of Donepezil contains a 1-indanone (B140024) scaffold, which is capable of existing in equilibrium with its enol tautomer. rsc.org This keto-enol tautomerism is a critical aspect of its chemistry, as it allows for the interconversion of the (R) and (S) enantiomers at the chiral center alpha to the carbonyl group when in an aqueous solution. uq.edu.au Studies have reported a racemization half-life of approximately 78 hours at 37°C, highlighting the dynamic nature of this stereocenter. uq.edu.au
The existence of this equilibrium makes it challenging to directly study the distinct properties and biological interactions of the enol form in vivo. rsc.org Analogs like this compound, where the enolic hydroxyl group is capped with a benzyl (B1604629) group, serve as valuable chemical tools. By preventing the immediate reversion to the more stable keto form, these enol ethers allow for an indirect investigation into the geometric and electronic properties of the enol structure. rsc.org Research comparing the biological activity of Donepezil with analogs that have a fixed, non-enolizable geometry suggests that the tetrahedral geometry of the keto form is crucial for high inhibitory activity against acetylcholinesterase. rsc.org
Acid-Catalyzed Hydrolysis of Enol Ethers
Enol ethers are susceptible to hydrolysis under acidic conditions, a reaction that converts them back to the corresponding ketone or aldehyde. The acid-catalyzed hydrolysis of this compound would yield Donepezil and benzyl alcohol. This reaction proceeds through a well-established stepwise mechanism. rsc.orgnih.gov
The key steps are:
Protonation: The reaction is initiated by the protonation of the enol ether at the carbon atom beta to the ether oxygen. This is typically the rate-limiting step and results in the formation of a resonance-stabilized oxacarbenium ion intermediate. rsc.orgnih.gov
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic carbocation.
Deprotonation: The resulting intermediate is a hemiacetal (or hemiketal). Subsequent proton transfers and elimination of the alcohol (in this case, benzyl alcohol) lead to the formation of the final ketone product, Donepezil.
The efficiency of this hydrolysis is dependent on the acidity of the medium, with general acid catalysis often observed. rsc.orgacs.org This transformation is significant as it represents the primary pathway by which the enol ether derivative would convert back to the parent drug under physiological or synthetic acidic conditions.
Electrophilic and Nucleophilic Reactions of the Enol Ether Moiety
The double bond in the enol ether moiety of this compound is electron-rich due to the electron-donating effect of the adjacent oxygen atom. unacademy.com This electronic character dictates its reactivity, making it a potent nucleophile that is highly susceptible to attack by electrophiles, while generally being unreactive toward nucleophiles unless activated. unacademy.commakingmolecules.com
Electrophilic Reactions: The carbon atom beta to the benzyloxy group is the primary site of nucleophilicity and will readily react with a range of electrophiles. makingmolecules.comoxfordsciencetrove.com Examples of potential electrophilic additions include:
Halogenation: Reaction with electrophilic halogen sources like bromine (Br₂) would lead to the formation of an α-halo ketone after hydrolysis.
Mukaiyama Aldol (B89426) Addition: In the presence of a strong Lewis acid such as titanium tetrachloride (TiCl₄), the enol ether can act as a nucleophile, adding to an aldehyde or ketone to form a β-hydroxy ketone derivative upon workup. masterorganicchemistry.com
Nucleophilic Reactions: The enol ether double bond is generally not susceptible to nucleophilic attack due to its high electron density. Reactions with nucleophiles typically require the introduction of a strong electron-withdrawing group on the double bond to reverse its polarity, a modification not present in the this compound structure. unacademy.com
Rearrangement and Cyclization Reactions Involving the Enol Ether
The structure of this compound allows for the theoretical possibility of specific rearrangement and cyclization reactions characteristic of enol ethers.
Aromatic Claisen Rearrangement: The benzyl enol ether structural motif is a potential substrate for a acs.orgacs.org-sigmatropic rearrangement, analogous to the classic Claisen rearrangement. thieme-connect.com However, the rearrangement of benzyl vinyl ethers is known to be significantly more difficult than that of their allyl vinyl or allyl aryl ether counterparts due to the energetic cost of disrupting the aromaticity of the benzene (B151609) ring in the transition state. rsc.orgrsc.org Theoretical calculations predict a high activation barrier for such a transformation. rsc.orguq.edu.au If it were to occur, it would result in the regioselective alkylation of the indene (B144670) ring.
Cyclopropanation: The electron-rich double bond of the enol ether is a suitable substrate for cyclopropanation reactions. acs.org This can be achieved using various carbenoid reagents, such as those generated in the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or through copper- or rhodium-catalyzed decomposition of diazo compounds like ethyl diazoacetate. nih.govresearchgate.netoup.com This transformation would yield a cyclopropyl (B3062369) ether fused to the indanone scaffold, a structure with potential applications in medicinal chemistry.
Palladium-Catalyzed Transformations and Cross-Coupling Reactions
The Donepezil scaffold is amenable to various palladium-catalyzed reactions, which are powerful tools for late-stage functionalization and the synthesis of novel analogs. While these reactions are often performed on the parent ketone, the enol ether could be a substrate in some cases, or it could be seen as a synthetic equivalent of the enolate.
α-Arylation of the Ketone: Direct C-H functionalization at the α-position of the indanone ketone in Donepezil has been achieved using palladium catalysis. wikipedia.org This reaction typically involves the coupling of the ketone with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The enol ether could potentially be used in related cross-coupling reactions, as palladium-catalyzed couplings of enol ethers (particularly silyl (B83357) enol ethers) with aryl halides are known methods for forming α-aryl ketones. rsc.org
Buchwald-Hartwig Cross-Coupling: The secondary amine of the piperidine (B6355638) ring in debenzylated Donepezil is a suitable nucleophile for palladium-catalyzed Buchwald-Hartwig N-arylation. oup.com This reaction allows for the synthesis of a diverse library of N-aryl Donepezil derivatives by coupling with various aryl bromides. This transformation would be equally applicable to the this compound scaffold, demonstrating that modifications can be made to the piperidine moiety without affecting the enol ether.
Below is a table summarizing optimized conditions for a Buchwald-Hartwig N-arylation on a debenzeyldonepezil substrate, which would be applicable to the O-benzyl enol ether analog.
| Entry | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | PPh₃ | t-BuOK | 1,4-Dioxane | Low | oup.com |
| 2 | PCy₃ | t-BuOK | 1,4-Dioxane | Low | oup.com |
| 3 | Mephos | t-BuOK | 1,4-Dioxane | 89 | oup.com |
| 4 | Mephos | NaO-t-Bu | 1,4-Dioxane | 83 | oup.com |
| 5 | Mephos | Cs₂CO₃ | 1,4-Dioxane | 75 | oup.com |
| 6 | Mephos | t-BuOK | Toluene | 78 | oup.com |
Functional Group Interconversions on the this compound Scaffold
Beyond reactions involving the enol ether itself, the this compound scaffold contains several other functional groups that can be chemically modified, provided the enol ether is stable to the reaction conditions.
N-Debenzylation: The N-benzyl group on the piperidine ring can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). nih.gov This would expose the secondary amine, which can then be re-functionalized with different alkyl or aryl groups, as seen in the Buchwald-Hartwig reaction. oup.com
O-Demethylation: The two methoxy (B1213986) groups on the indanone ring are potential sites for ether cleavage. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). Such harsh conditions would likely also cleave the benzyl enol ether, converting it to the ketone and potentially cleaving the benzyl ether as well. Selective demethylation would require careful selection of reagents and protecting group strategies.
Protecting Group Interconversion: In a multi-step synthesis, the N-benzyl group can be considered a protecting group for the piperidine nitrogen. Its removal and replacement with another group, such as a Boc (tert-butyloxycarbonyl) group, represents a standard functional group interconversion that allows for orthogonal chemical strategies. nii.ac.jp
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enol Ether Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments within the Donepezil O-Benzyl Enol Ether molecule.
In ¹H NMR spectroscopy, the presence of two distinct benzyl (B1604629) groups would give rise to characteristic signals in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the benzyl group attached to the piperidine (B6355638) nitrogen are expected to show different chemical shifts from those of the O-benzyl group due to their different electronic environments. The methylene (B1212753) protons of the N-benzyl group would likely appear as a singlet, while the methylene protons of the O-benzyl group would also present as a singlet but at a different chemical shift. The dimethoxy groups on the indenyl ring would be observed as sharp singlets in the upfield region of the aromatic spectrum.
¹³C NMR spectroscopy would further corroborate the structure. The carbon atoms of the two benzyl groups would show distinct resonances, and the chemical shifts of the methoxy (B1213986) carbons would confirm their presence. The enol ether carbon (C-O-benzyl) would have a characteristic downfield shift, providing definitive evidence for the O-benzyl enol ether linkage.
A hypothetical ¹H NMR data table based on known chemical shift ranges for similar functional groups is presented below:
| Protons | Expected Chemical Shift (δ, ppm) |
| Methoxy Protons | 3.5 - 4.0 |
| Piperidine Protons | 1.5 - 3.0 |
| N-Benzyl CH₂ | 3.4 - 3.6 |
| O-Benzyl CH₂ | 4.5 - 5.5 |
| Aromatic Protons | 6.5 - 7.5 |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity. The molecular formula of this compound is C₃₁H₃₅NO₃, corresponding to a molecular weight of approximately 469.61 g/mol . alentris.orgopulentpharma.com
In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 470.61. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would offer further structural insights. A characteristic fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of a benzyl group. researchgate.net
| Ion | Expected m/z |
| [M+H]⁺ | 470.61 |
| [C₇H₇]⁺ (Benzyl cation) | 91.1 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The IR spectrum would display absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected absorption bands include:
C-O-C stretch (ether): Strong absorptions in the region of 1000-1300 cm⁻¹, characteristic of the methoxy and enol ether linkages.
C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.
C-H stretch (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
C-N stretch (tertiary amine): A band in the 1000-1250 cm⁻¹ region.
The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹, which is characteristic of the parent Donepezil molecule, would be a key indicator of the formation of the enol ether.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ether) | 1000 - 1300 |
| C-N (Amine) | 1000 - 1250 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation. google.comresearchgate.net Reversed-phase HPLC methods are commonly developed to separate Donepezil and its impurities. researchgate.net
A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com Detection is often performed using a UV detector. The purity of a sample of this compound would be determined by the area percentage of its corresponding peak in the chromatogram. Preparative HPLC can be used to isolate the compound in high purity for further characterization. researchgate.net Thin Layer Chromatography (TLC) also serves as a simple and rapid method for monitoring the progress of reactions and for preliminary purity checks. google.com
Theoretical and Computational Studies on Donepezil O Benzyl Enol Ether
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Donepezil O-Benzyl Enol Ether. Methods such as the B3LYP hybrid functional combined with a suitable basis set like 6-31G+(d,p) are commonly used for such analyses. researchgate.netnih.gov
These calculations can determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify various reactivity descriptors. Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface. These maps highlight regions of negative potential, which are prone to electrophilic attack, and areas of positive potential, which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the methoxy (B1213986) and enol ether groups, as well as the nitrogen in the piperidine (B6355638) ring, would be expected to be regions of high electron density.
Global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. These descriptors, including chemical potential, global hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. Such calculations help in rationalizing the reactivity patterns of molecular systems.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound This table presents illustrative data that would be obtained from DFT calculations.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Chemical Hardness (η) | 2.3 eV | Measures resistance to change in electron distribution |
Molecular Modeling of Tautomeric Forms and Conformational Analysis
This compound is the enol ether tautomer of a keto-form precursor. Computational methods can be employed to study the keto-enol tautomerism, providing insights into the relative stabilities of the two forms. DFT calculations can be used to optimize the geometries of both the keto and enol tautomers and to calculate their electronic energies. orientjchem.org The energy difference between the two forms indicates which tautomer is more stable under specific conditions, such as in the gas phase or in different solvents. orientjchem.orgcomporgchem.com Generally, the keto form of a simple carbonyl compound is more stable, but factors like conjugation and intramolecular hydrogen bonding can favor the enol form. orientjchem.orgwikipedia.org
The conformational landscape of a flexible molecule like this compound is vast. The molecule possesses several rotatable bonds, particularly in the benzyl (B1604629) and piperidine moieties, leading to a multitude of possible conformations. Computational conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. Various quantum chemical calculations can reveal the coexistence of different conformers. researchgate.net
Techniques for conformational analysis often involve an initial scan of the potential energy surface by systematically rotating key dihedral angles, followed by geometry optimization of the resulting structures. This process identifies local minima on the potential energy surface, which correspond to stable conformers. The relative energies of these conformers can then be calculated to determine their populations according to the Boltzmann distribution. For flexible molecules, it's crucial to consider the contributions of both enthalpy and entropy to the Gibbs free energy to accurately predict conformer populations. nih.gov
Table 2: Illustrative Conformational Analysis Data for a Key Dihedral Angle in this compound This table shows hypothetical relative energies for different conformations arising from rotation around a single bond.
| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| A (60°) | 0.0 | 65.2 |
| B (180°) | 0.5 | 24.0 |
Reaction Pathway Modeling and Transition State Analysis for Synthesis
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. The formation of the enol ether likely involves the O-benzylation of the corresponding enol or enolate. DFT calculations can be used to model the reaction pathway of this transformation.
By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. The transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate. Identifying the structure of the transition state is crucial for understanding the reaction mechanism.
Once the transition state is located, its structure can be optimized, and its vibrational frequencies can be calculated. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products. orientjchem.org DFT has been successfully used to elucidate the mechanisms of various organic reactions, including those involving enol ethers. rsc.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties of molecules, which can aid in their characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
The prediction of NMR spectra, including 1H and 13C chemical shifts and spin-spin coupling constants, can be achieved using quantum chemical calculations. researchgate.netnmrdb.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. nih.gov The accuracy of these predictions can be improved by considering the conformational flexibility of the molecule and by using a Boltzmann-weighted average of the chemical shifts of the most stable conformers. frontiersin.org
Table 3: Sample of Predicted vs. Experimental Spectroscopic Data This table illustrates how computational predictions are compared with experimental results for structural verification.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| 13C (C=O in keto form) | 195.2 | N/A |
| 13C (C-O in enol ether) | 145.8 | (Hypothetical experimental value) |
In Silico Design of Novel this compound Analogs
In silico drug design encompasses a range of computational techniques used to identify and optimize new drug candidates. researchgate.netijesi.orgsemanticscholar.org Starting with the structure of this compound as a lead compound, these methods can be used to design novel analogs with potentially improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles.
Structure-based virtual screening and molecular docking are powerful tools for identifying new potential inhibitors. nih.gov These methods involve docking a library of virtual compounds into the binding site of a target protein and scoring their binding affinities. This allows for the rapid screening of large numbers of molecules to identify promising candidates for further investigation.
Once a lead compound is identified, computational methods can be used to optimize its structure. This can involve making modifications to the molecule to improve its interactions with the target protein, as well as to enhance its drug-like properties. Computational approaches are now able to provide more precise guidance for enzyme engineering and make it more efficient and less laborious. nih.gov The ultimate goal of in silico design is to accelerate the drug discovery process by reducing the time and cost associated with traditional experimental approaches. frontiersin.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Donepezil O Benzyl Enol Ether As a Versatile Building Block in Complex Molecule Synthesis
Precursor Role in the Synthesis of Indanone-Based Compounds
The indanone core is a significant structural motif present in numerous biologically active compounds. nih.gov Donepezil O-Benzyl Enol Ether, by virtue of its inherent indanone-related structure, serves as a key precursor for a variety of substituted indanone compounds. The synthesis of Donepezil itself often involves intermediates based on an indanone moiety, which is typically formed through reactions like aldol (B89426) condensation followed by hydrogenation. nih.gov
The enol ether functionality within this molecule can be hydrolyzed under acidic conditions to regenerate the ketone group of the indanone ring. wikipedia.org This controlled conversion allows for the strategic unmasking of the ketone, which can then participate in a wide array of subsequent reactions. For instance, the regenerated indanone can undergo alpha-halogenation, alkylation, or condensation reactions to introduce new substituents on the five-membered ring. youtube.com This makes the O-benzyl enol ether a protected form of the indanone, enabling chemists to perform modifications on other parts of the molecule before revealing the reactive ketone.
Furthermore, enol ethers themselves can be precursors in cyclization reactions to form indanones. rsc.orgorganic-chemistry.org Synthetic strategies involving intramolecular Friedel-Crafts reactions of precursor acids or palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides are common methods for constructing the indanone skeleton. nih.govorganic-chemistry.org this compound can be seen as a starting point for creating derivatives that maintain this core structure while introducing diverse functionalities.
Derivatization Strategies Utilizing the Enol Ether Functionality
The enol ether group is an electron-rich alkene, making it highly susceptible to attack by electrophiles. wikipedia.org This inherent reactivity is the foundation for numerous derivatization strategies. Unlike simple alkenes, the oxygen atom in the enol ether donates electron density to the double bond, enhancing its nucleophilicity. researchgate.net
Key derivatization strategies include:
Electrophilic Addition: The double bond of the enol ether can react with various electrophiles. For example, halogenation can introduce bromine or chlorine atoms, which can then be substituted in subsequent reactions. youtube.com
Cycloaddition Reactions: Enol ethers are known to participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. researchgate.netresearchgate.net This allows for the construction of new ring systems fused to the original indene (B144670) core. They are particularly effective in inverse-demand Diels-Alder reactions. wikipedia.org
Metal-Catalyzed Cross-Coupling: The enol ether can be used in various metal-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Hydrolysis to Ketone: As mentioned, controlled hydrolysis reverts the enol ether to the parent ketone, which opens up a vast field of classical carbonyl chemistry for further derivatization. wikipedia.org
These strategies highlight the versatility of the enol ether as a synthetic handle for molecular modification.
Table 1: Derivatization Reactions of the Enol Ether Moiety
| Reaction Type | Reagents/Conditions | Product Type | Synthetic Utility |
|---|---|---|---|
| Hydrolysis | Aqueous Acid (e.g., HCl) | Indanone | Regeneration of the ketone for further carbonyl chemistry. |
| Electrophilic Halogenation | Br₂, Cl₂, NBS | α-Halo Ketone (after hydrolysis) | Intermediate for nucleophilic substitution reactions. youtube.com |
| Cycloaddition | Dienes, Dienophiles | Polycyclic Ether Systems | Construction of complex fused ring structures. wikipedia.org |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | β-Hydroxy Ether | Introduction of a hydroxyl group. |
Synthesis of Diverse Analogs through Enol Ether Modifications
The modification of the enol ether functionality in this compound is a direct route to synthesizing a diverse library of Donepezil analogs. ekb.egsemanticscholar.org The creation of such analogs is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. cornell.edu
By leveraging the reactions described previously, chemists can introduce a wide range of substituents. For example, hydrolysis followed by a Wittig reaction on the resulting indanone could replace the carbonyl oxygen with a carbon-based substituent. Similarly, reaction of the regenerated ketone with Grignard reagents would lead to tertiary alcohols.
The enol ether itself can be modified directly. For instance, cleavage of the benzyl (B1604629) group and replacement with other alkyl or aryl groups would generate a series of different enol ethers, potentially altering the compound's properties. This strategic modification allows for fine-tuning the steric and electronic properties of the molecule.
Application in the Construction of Polycyclic Systems
The reactivity of the enol ether moiety makes it a valuable component in the synthesis of complex polycyclic systems. Enol ethers can serve as key building blocks in annulation reactions, where a new ring is fused onto the existing molecular framework. rsc.org
One powerful application is in cycloaddition reactions. For example, an enol ether can react as the electron-rich component in a Diels-Alder reaction with an electron-deficient diene to construct a six-membered ring. This approach can be used to build intricate, fused-ring systems that are often found in natural products. rsc.org The use of cyclic enol silyl (B83357) ethers to create bicyclic systems has been demonstrated, showcasing the potential for these functional groups in complex constructions. nih.gov The inherent structure of this compound, containing the indene system, provides a rigid scaffold upon which new rings can be built with predictable stereochemistry.
Role in Advanced Organic Synthesis Strategies
In the context of advanced organic synthesis, enol ethers like this compound are considered versatile intermediates. nih.gov Their ambiphilic nature allows them to react with both electrophiles and nucleophiles under different conditions, expanding their synthetic utility. researchgate.net
Modern synthetic strategies where this functionality plays a key role include:
Catalytic Asymmetric Reactions: The double bond of the enol ether can be a substrate for a variety of catalytic asymmetric transformations, such as asymmetric dihydroxylation or epoxidation, to introduce chirality with high stereocontrol. nih.gov
Metathesis Reactions: While less common for electron-rich enol ethers, under specific catalytic conditions, they can participate in ring-opening or cross-metathesis reactions. stanford.edu
Radical Reactions: The development of photoredox catalysis has opened new pathways for the functionalization of alkenes, including enol ethers, via radical mechanisms. nih.govrsc.org
The ability to selectively form either the kinetic or thermodynamic silyl enol ether from a ketone allows for precise control over the position of the double bond, a strategy that is fundamental in modern synthesis. rwth-aachen.deacs.org Although this compound has a fixed structure, the principles of enol ether chemistry demonstrate its potential as a starting material for sophisticated synthetic endeavors.
Q & A
Q. What are the common synthetic routes for Donepezil O-Benzyl Enol Ether, and what analytical methods are used to confirm its structural integrity and purity?
Synthesis typically involves the reaction of Donepezil intermediates with benzyl-protecting agents under controlled conditions. For example, enol ether formation may employ silylating agents (e.g., TMSCl) or Lewis acids (e.g., TBDMSOTf) to stabilize reactive intermediates . Analytical validation often combines HPLC (for purity assessment) and NMR (to confirm the benzyl ether moiety and enol configuration). Deuterated analogs like This compound-D7 (used as internal standards in mass spectrometry) require isotopic purity verification via high-resolution MS and ²H-NMR .
Q. How does the presence of the benzyl ether group influence the stability and reactivity of this compound in aqueous vs. nonpolar environments?
The benzyl ether group enhances lipophilicity, improving solubility in organic solvents but reducing stability in acidic or aqueous conditions due to potential hydrolysis. Experimental protocols should include pH-controlled stability assays (e.g., monitored via UV-Vis spectroscopy) and accelerated degradation studies (e.g., thermal stress in D₂O/CDCl₃ mixtures) to evaluate hydrolytic susceptibility .
Q. What role do deuterated derivatives (e.g., this compound-D7) play in metabolic and pharmacokinetic studies?
Deuterated analogs are critical for isotopic dilution assays to quantify parent compounds and metabolites in biological matrices. For instance, This compound-D7 serves as an internal standard in LC-MS/MS workflows, minimizing matrix effects and improving quantification accuracy. Method validation requires comparing deuterated and non-deuterated forms for isotopic interference .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for enol ether formation, and how can contradictory data from literature be reconciled?
Conflicting reports on enol ether synthesis (e.g., failed reactions with LDA/TMSCl vs. success with Grubbs catalysts ) highlight the sensitivity of reaction conditions. Researchers should perform Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, kinetic studies (e.g., second-order rate constant determination via UV monitoring ) can resolve discrepancies by identifying rate-limiting steps or side reactions.
Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in novel reaction pathways?
Density Functional Theory (DFT) calculations can model the electronic environment of the enol ether moiety to predict reactivity. For instance, studies on methyl enol ether adsorption modes demonstrate how electron density at the oxygen atom influences nucleophilic attack. Applying these models to Donepezil derivatives requires molecular docking simulations to assess interactions with enzymes (e.g., acetylcholinesterase) and transition state analysis for reaction mechanism validation.
Q. What strategies enable selective functionalization of the enol ether group without disrupting adjacent pharmacophores in Donepezil analogs?
Selective functionalization can be achieved via protecting group strategies (e.g., silyl ethers) or catalytic methods . For example, diacetoxyiodobenzene-mediated chlorination of silyl enol ethers preserves the benzyl ether while introducing halogens. Advanced characterization (e.g., XPS for surface adsorption studies ) and in situ FTIR monitoring are recommended to track regioselectivity.
Methodological Considerations
- Data Contradiction Analysis : Compare synthetic yields under varying conditions (e.g., solvent polarity, catalyst type) using ANOVA to identify statistically significant factors .
- Stability Profiling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data .
- Isotopic Tracer Studies : Combine ²H/¹³C-labeled analogs with HR-MS/MS fragmentation patterns to map metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
